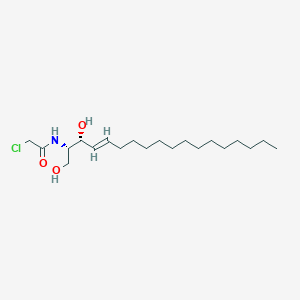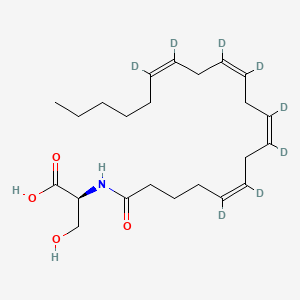
Soclac
Overview
Description
Soclac is a useful research compound. Its molecular formula is C20H38ClNO3 and its molecular weight is 376.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Soclac suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Soclac including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Proteomic Research Using SILAC
Stable-isotope labeling by amino acids in cell culture (SILAC) is a significant technique in proteomic research. SILAC is praised for its simplicity and effectiveness in quantitative proteomics. It is instrumental in identifying false positives in protein-interaction studies, unveiling proteome kinetics, and revealing critical points in cellular signaling pathways through quantitative phosphoproteomics (M. Mann, 2006).
Enhancing Collaboration in eResearch
The integration of social networks into eResearch fosters vibrant research environments. Social networks contribute to sharing, community creation, tagging, and forming community groups, thereby amplifying collaborative research efforts. The Social Collaborative Cloud (SoCC) prototype exemplifies this by leveraging Facebook as the underlying social network for resource sharing and collaboration (Ashfag M. Thaufeeg, 2012).
Soil Organic Carbon Studies
Soil organic carbon (SOC) plays a crucial role in terrestrial ecosystem functioning and nutrient availability. Its quantification is essential across various scientific disciplines. Recent advancements in data management technologies enhance the collection, sharing, and analysis of SOC data. A standardized protocol for SOC sampling and analysis is advocated to augment these datasets, beneficial for a wide range of scientific disciplines (S. Billings et al., 2021).
Network-on-Chip in System-on-Chip Research
Network-on-chip (NoC) research is crucial for global communication in large-scale systems-on-chip (SoC). It represents a shift from computation-centric to communication-centric design, playing a vital role in scalable communication structures within microchip technologies (T. Bjerregaard & S. Mahadevan, 2006).
Renewable Energy Applications
The Sixth Scientific Conference “Renewable Energy and its Applications” emphasized investigating challenges in current energy resources, identifying new energy sources, and promoting renewable and green technology concepts. This conference was a platform for sharing knowledge and advancements in renewable energy research (Journal of Physics: Conference Series, 2018).
Laboratory on Chip (LoC) in High-Throughput Biology
The concept of Laboratory on Chip (LoC), evolving from System on Chip (SoC), applies to high-throughput biological data acquisition. LoC facilitates studies of molecular bodies and assists in data processing and integration, thus impacting biological research significantly (C. Nardini, L. Benini, G. De Micheli, 2006).
properties
IUPAC Name |
2-chloro-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38ClNO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(24)18(17-23)22-20(25)16-21/h14-15,18-19,23-24H,2-13,16-17H2,1H3,(H,22,25)/b15-14+/t18-,19+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSORRWCVNSNMX-CXISOLTFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Soclac | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(E)-6-[2,16-dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B8236209.png)
![(16E)-3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene](/img/structure/B8236212.png)
![5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B8236218.png)

![5,6,7,8-Tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethylbenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-5-ol](/img/structure/B8236236.png)


![(2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole](/img/structure/B8236259.png)

![(1S,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B8236263.png)



